molecular formula C14H11ClO3 B567660 2-Chloro-4-(4-methoxyphenyl)benzoic acid CAS No. 1261903-72-3

2-Chloro-4-(4-methoxyphenyl)benzoic acid

Cat. No. B567660
M. Wt: 262.689
InChI Key: QNPGXMVJFHHOOD-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4-methoxyphenyl)benzoic acid” is a chemical compound . It is an anion that forms complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+, and Zn 2+ . It has been used in the synthesis of (2- (4-chloro-2-methoxybenzoyl)-1′ H -1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .


Synthesis Analysis

The synthesis of “2-Chloro-4-(4-methoxyphenyl)benzoic acid” involves a multi-step reaction process . It has been used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .


Molecular Structure Analysis

The molecular formula of “2-Chloro-4-(4-methoxyphenyl)benzoic acid” is C8H7ClO3 . Its average mass is 186.592 Da and its monoisotopic mass is 186.008377 Da .


Chemical Reactions Analysis

“2-Chloro-4-(4-methoxyphenyl)benzoic acid” can form complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+, and Zn 2+ . It has been used in the synthesis of (2- (4-chloro-2-methoxybenzoyl)-1′ H -1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .

Scientific Research Applications

Field

This compound is used in the field of Biochemistry for antioxidant and antimicrobial studies .

Application

The compound is used in the synthesis of tetra-substituted imidazole, which is then evaluated for its antioxidant and antimicrobial activities .

Method

The compound is synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole is then reacted with salts of 1st row transition metals to obtain metal complexes .

Results

The synthesized compounds were found to have antioxidant and antimicrobial activities. The metal complexes were found to be more harmful against various strains of bacteria and fungi compared to the ligand . The compound was found to be a better antioxidant than the metal complexes .

2. Synthesis of Benzamides

Field

This compound is used in the field of Organic Chemistry for the synthesis of benzamides .

Application

The compound is used in a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Method

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Results

The method resulted in a highly efficient and green solid acid catalyst that provides active sites for the synthesis of benzamides . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

3. Synthesis of m-Aryloxy Phenols

Field

This compound is used in the field of Organic Chemistry for the synthesis of m-aryloxy phenols .

Application

The compound is used in the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Method

The synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Results

The m-aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

4. Synthesis of Complexes with Transition Metals

Field

This compound is used in the field of Inorganic Chemistry for the synthesis of complexes with transition metals .

Application

The compound forms complexes with transition metals such as Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ .

Method

The compound is reacted with salts of these transition metals to form the complexes .

Results

These complexes have potential applications in various fields, including catalysis, magnetism, and materials science .

5. Synthesis of (2-(4-chloro-2-methoxybenzoyl)-1’H-1,3’-bipyrrol-2’-yl) (2-methoxyphenyl)methanone

Field

This compound is used in the field of Organic Chemistry for the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1’H-1,3’-bipyrrol-2’-yl) (2-methoxyphenyl)methanone .

Application

The compound is used in the preparation of this complex organic molecule .

Method

The synthesis methods have been developed for this molecule, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Results

The synthesized molecule has potential applications in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

2-chloro-4-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPGXMVJFHHOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689177
Record name 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methoxyphenyl)benzoic acid

CAS RN

1261903-72-3
Record name 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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